1-Kestose

描述

This compound has been reported in Arctium umbrosum, Daphnia pulex, and other organisms with data available.

sugar found in vegetables; structure given in first source

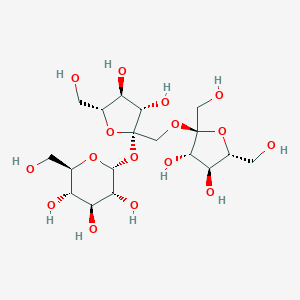

Structure

3D Structure

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-6-9(23)12(26)13(27)16(31-6)34-18(15(29)11(25)8(3-21)33-18)5-30-17(4-22)14(28)10(24)7(2-20)32-17/h6-16,19-29H,1-5H2/t6-,7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWYEUIPHLMNNF-OESPXIITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Kestose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

470-69-9, 12505-31-6 | |

| Record name | 1-Kestose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Kestose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-D-Fructosylsucrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012505316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-β-D-fructofuranosyl-(2→1)-β-D-fructofuranosyl-α-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-KESTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02LN7O412C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Kestose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the chemical structure of 1-Kestose?

An In-depth Technical Guide to 1-Kestose for Researchers and Drug Development Professionals

Introduction

This compound is a naturally occurring trisaccharide and the smallest fructooligosaccharide (FOS).[1][2] It is composed of one glucose unit and two fructose units linked by glycosidic bonds.[3] Specifically, it consists of a sucrose molecule to which a fructose molecule is attached.[3][4] Found in various plants such as onions, asparagus, and wheat, as well as in honey and sugar cane, this compound is gaining significant attention in the scientific community for its potent prebiotic properties and potential therapeutic applications, including the modulation of glucose metabolism and immune homeostasis.[3][5][6] This document provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound, with the systematic IUPAC name (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol, is a non-reducing trisaccharide.[3] Its structure is formally described as O-β-D-fructofuranosyl-(2→1)-β-D-fructofuranosyl α-D-glucopyranoside. This indicates that a terminal fructose residue is linked via a β(2→1) glycosidic bond to the fructose moiety of a sucrose molecule.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₂O₁₆ | [3][4] |

| Molecular Weight | 504.44 g/mol | [4] |

| CAS Number | 470-69-9 | [3] |

| Appearance | White crystalline powder | [4][5] |

| Melting Point | 198-200 °C | [4] |

| Specific Rotation [α]D²⁰ | +28° to +32° (c=5, H₂O) | [4] |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. | [4][5] |

| Purity (Commercial) | ≥95% to >98% | [7] |

Chemical Structure Visualization

The chemical structure of this compound, illustrating the connectivity of its monosaccharide units, is depicted below.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols involving this compound.

Enzymatic Synthesis of this compound

A patented method describes the high-yield synthesis of this compound from sucrose using a recombinant sucrose:sucrose 1-fructosyltransferase (1-SST) enzyme.[8]

-

Enzyme Source : Recombinant 1-SST expressed in a suitable host system (e.g., Pichia pastoris).

-

Substrate : High concentration of sucrose (200-800 g/L, preferably 600 g/L).

-

Reaction Conditions :

-

pH : Maintained between 4.0 and 7.0, with an optimum at 5.5.

-

Temperature : Controlled between 30-50°C, preferably 40°C.

-

Enzyme-to-Substrate Ratio : 2-40 U/g, typically 15 U/g for a 3-hour reaction.

-

-

Bioreactor Setup : The reaction can be performed in a stirred-tank bioreactor. For continuous production and enzyme recovery, the reactor can be coupled to an ultrafiltration membrane system (e.g., 30 kDa cutoff) to separate the enzyme from the smaller reaction products (this compound, glucose, fructose).[8]

-

Product Profile : This method can achieve conversion rates where FOS constitute over 55% (w/w) of total sugars, with this compound comprising more than 90% (w/w) of the total FOS fraction.[8]

In Vivo Studies in Animal Models (Rats)

The prebiotic and metabolic effects of this compound have been extensively studied in rat models.

-

Objective : To assess the dose-dependent bifidogenic activity and impact on glucose metabolism.

-

Animal Model : Male Sprague-Dawley (SD) or Otsuka Long-Evans Tokushima Fatty (OLETF) rats, typically housed individually.

-

Dietary Intervention :

-

Method 1 (Diet Admixture) : The control group receives a standard diet (e.g., AIN-93G). Experimental groups receive the same diet where sucrose is replaced with this compound at varying concentrations (e.g., 0.1%, 0.2%, 0.3% w/w).[7]

-

Method 2 (Drinking Water) : The control group receives plain tap water. The experimental group receives 2% (w/v) this compound dissolved in tap water.[2]

-

-

Duration : Interventions typically last for several weeks (e.g., 4 to 19 weeks).

-

Key Measurements :

-

Weekly body weight and regular food/water intake.

-

Glucose Metabolism : Oral Glucose Tolerance Test (OGTT) performed periodically. Blood samples are collected at baseline and intervals after glucose administration to measure plasma glucose and insulin.[2]

-

Microbiota Analysis : At the end of the study, cecal contents are collected to measure pH and for microbial DNA extraction. 16S rRNA gene sequencing is used to analyze the composition of the gut microbiota.

-

Metabolite Analysis : Cecal contents are analyzed for short-chain fatty acid (SCFA) concentrations using gas chromatography.

-

In Vitro Human Fecal Culture Studies

In vitro models are used to study the direct impact of this compound on the human gut microbiota.

-

Objective : To evaluate the prebiotic effect of this compound on specific bacterial populations.

-

Methodology :

-

Fecal Sample Preparation : Fresh fecal samples are collected from healthy adult donors. Samples are diluted (e.g., 1:100 w/v) in an anaerobic culture broth.

-

Culture Conditions : The diluted fecal slurry is inoculated into a basal medium. The experimental group is supplemented with 0.5% (w/v) this compound, while the control group receives no supplement or a non-prebiotic carbohydrate like glucose.

-

Incubation : Cultures are maintained under strict anaerobic conditions at 37°C for a defined period (e.g., 24-48 hours).

-

-

Analysis :

-

Aliquots of the culture are collected at different time points.

-

Bacterial populations (e.g., Bifidobacterium, Faecalibacterium prausnitzii) are quantified using quantitative real-time PCR (qPCR) or analyzed via 16S rRNA sequencing.

-

SCFA concentrations in the culture supernatant are measured.

-

Mechanism of Action & Signaling Pathways

This compound is not hydrolyzed or absorbed in the upper gastrointestinal tract. It reaches the colon intact, where it is selectively fermented by beneficial gut bacteria. Its mechanism of action is primarily indirect, mediated by the modulation of the gut microbiota and the production of bioactive metabolites.

-

Selective Fermentation : this compound serves as a preferred substrate for specific bacterial genera, most notably Bifidobacterium and Faecalibacterium prausnitzii.[1] Studies show that this compound is more effective at stimulating these bacteria than longer-chain FOS.[1][9]

-

Production of Short-Chain Fatty Acids (SCFAs) : Fermentation of this compound leads to the production of SCFAs, primarily acetate, propionate, and butyrate.

-

Physiological Effects of SCFAs :

-

Butyrate : Acts as the primary energy source for colonocytes. It has potent anti-inflammatory effects, partly through the inhibition of the NF-κB signaling pathway and the induction of anti-inflammatory cytokines like IL-10.[1] Butyrate also induces the differentiation of regulatory T cells (Tregs) in the colon, contributing to immune homeostasis.[1]

-

Gut-Brain Axis : Emerging research suggests this compound supplementation can influence the gut-brain axis. One study linked its consumption to increased striatal dopamine levels in mice, potentially through microbiome-derived endocannabinoid metabolites that modulate monoamine oxidase activity in the brain.[10]

-

-

Bile Acid Metabolism : this compound supplementation has been shown to increase the abundance of intestinal microbes carrying the 5α-reductase gene.[6] This enzyme is key for producing isoallolithocholic acid (isoalloLCA), a bile acid metabolite involved in maintaining immune homeostasis in the gut.[6]

The logical workflow from ingestion to physiological effect is illustrated below.

Conclusion

This compound stands out as a highly effective prebiotic with well-defined chemical properties. Its ability to selectively promote the growth of beneficial gut microbes like Bifidobacterium and F. prausnitzii underpins its potential health benefits, which range from improving glucose tolerance to modulating immune responses. The detailed protocols for its synthesis and biological evaluation provide a solid foundation for further research. For drug development professionals, this compound represents a promising candidate for adjunct therapy in metabolic and inflammatory disorders, leveraging the intricate relationship between diet, the microbiome, and host physiology.

References

- 1. This compound, the Smallest Fructooligosaccharide Component, Which Efficiently Stimulates Faecalibacterium prausnitzii as Well as Bifidobacteria in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Kestose - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. This compound | 470-69-9 [chemicalbook.com]

- 6. This compound Supplementation Increases Levels of a 5α-Reductase Gene, a Key Isoallolithocholic Acid Biosynthetic Gene, in the Intestinal Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. US20150232898A1 - Method for obtaining this compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Dietary supplementation with 1‐kestose induces altered locomotor activity and increased striatal dopamine levels with a change in gut microbiota in male mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the 1-Kestose Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Kestose, a naturally occurring fructooligosaccharide (FOS), is the simplest fructan and plays a pivotal role in plant metabolism, acting as a precursor for the synthesis of higher degree of polymerization (DP) fructans. These fructans are important storage carbohydrates in many plant species and are also recognized for their roles in stress tolerance. Beyond its function as a metabolic intermediate, this compound and other FOS are of significant interest to the pharmaceutical and food industries due to their prebiotic properties and potential health benefits. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, detailing the key enzymatic steps, regulatory mechanisms, and experimental protocols for its study.

The Core Biosynthetic Pathway

The de novo synthesis of this compound in plants is a single-step enzymatic reaction catalyzed by sucrose:sucrose 1-fructosyltransferase (1-SST) (EC 2.4.1.99). This enzyme facilitates the transfer of a fructosyl moiety from a donor sucrose molecule to an acceptor sucrose molecule, yielding one molecule of this compound and one molecule of glucose. The biosynthesis of this compound primarily occurs in the vacuole of plant cells.

The reaction can be summarized as follows:

Sucrose + Sucrose --[1-SST]--> this compound + Glucose

This compound can then serve as a substrate for fructan:fructan 1-fructosyltransferase (1-FFT), which elongates the fructan chain by transferring fructosyl residues from one fructan molecule to another, leading to the synthesis of higher DP inulin-type fructans.

Key Enzyme: Sucrose:Sucrose 1-Fructosyltransferase (1-SST)

1-SST is the cornerstone of fructan biosynthesis in plants. It belongs to the glycoside hydrolase family 32 (GH32). The expression and activity of the 1-SST gene are tightly regulated, making it the pacemaker enzyme in this metabolic pathway.[1]

Quantitative Data on 1-SST Properties

The kinetic properties and optimal conditions for 1-SST activity vary among different plant species. A summary of these parameters is presented in the table below.

| Plant Species | Source Organ | Km for Sucrose (mM) | Optimal pH | Optimal Temperature (°C) |

| Hordeum vulgare (Barley) | Leaves | Not saturated up to 500 mM[2] | 5.0 - 5.5 | ~30 |

| Asparagus officinalis (Asparagus) | Roots | 110[3] | 5.0 | 30 |

| Helianthus tuberosus (Jerusalem artichoke) | Tubers | 280 | 5.7 | 30-35 |

| Cichorium intybus (Chicory) | Roots | 200-300 | 5.5 | 30-35 |

Note: The kinetic data for barley 1-SST indicates that the enzyme has a low affinity for sucrose, requiring high substrate concentrations for significant activity.[2]

Regulation of this compound Biosynthesis

The biosynthesis of this compound is intricately regulated at both the transcriptional and post-translational levels, primarily in response to sucrose availability and environmental cues.

Sucrose-Induced Signaling Pathway

High sucrose concentrations are a primary signal for the induction of 1-SST gene expression. This signaling pathway is thought to be independent of the hexokinase-mediated sugar sensing pathway and involves a cascade of signaling molecules.[1]

A proposed model for this signaling pathway in barley is as follows:

-

Sucrose Sensing: An increase in intracellular sucrose concentration is perceived by an as-yet-unidentified sucrose sensor.

-

Signal Transduction: This triggers a signal transduction cascade that involves:

-

Calcium (Ca2+): Influx of calcium ions into the cytosol acts as a second messenger.

-

Protein Kinases: Calcium-dependent protein kinases (CDPKs) are activated.

-

Protein Phosphatases: The activity of protein phosphatases, such as PP2A, is also modulated.

-

-

Transcriptional Regulation: The signal is relayed to the nucleus, leading to the activation of specific transcription factors.

-

WRKY and MYB Transcription Factors: Evidence suggests the involvement of WRKY transcription factors, such as SUSIBA2 (sugar signaling in barley 2), and MYB transcription factors in binding to sugar-responsive elements (SURE) and other cis-acting elements in the promoter region of the 1-SST gene, thereby activating its transcription.[4]

-

-

1-SST Synthesis and Activity: Increased transcription leads to the synthesis of 1-SST protein, which then catalyzes the formation of this compound in the vacuole.[5]

The activity of 1-SST is also subject to rapid turnover through proteolytic degradation within the vacuole, allowing for a dynamic regulation of fructan biosynthesis in response to changing cellular sucrose levels.[5][6]

Signaling Pathway Diagram

Experimental Protocols

Purification of Native Sucrose:Sucrose 1-Fructosyltransferase from Chicory Roots

This protocol is adapted from methodologies described for the purification of fructosyltransferases from chicory.

Materials:

-

Fresh or frozen chicory roots

-

Extraction Buffer: 50 mM sodium acetate buffer (pH 5.5), 10 mM β-mercaptoethanol, 1 mM EDTA, 5% (w/v) polyvinylpolypyrrolidone (PVPP)

-

Ammonium sulfate

-

Dialysis Buffer: 20 mM sodium acetate buffer (pH 5.5), 1 mM β-mercaptoethanol

-

Chromatography columns: DEAE-Sepharose, Phenyl-Sepharose, Gel filtration (e.g., Superdex 200)

-

Chromatography buffers as required for each column type.

Procedure:

-

Homogenization: Homogenize chicory root tissue in ice-cold extraction buffer.

-

Clarification: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C. Filter the supernatant through cheesecloth.

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 30-70% saturation. Stir for 1 hour at 4°C.

-

Pellet Collection: Centrifuge at 20,000 x g for 30 minutes at 4°C. Discard the supernatant and resuspend the pellet in a minimal volume of dialysis buffer.

-

Dialysis: Dialyze the resuspended pellet against dialysis buffer overnight at 4°C with several buffer changes.

-

Ion-Exchange Chromatography: Load the dialyzed sample onto a DEAE-Sepharose column equilibrated with dialysis buffer. Elute with a linear gradient of NaCl (0-0.5 M) in dialysis buffer. Collect fractions and assay for 1-SST activity.

-

Hydrophobic Interaction Chromatography: Pool the active fractions, add ammonium sulfate to a final concentration of 1 M, and load onto a Phenyl-Sepharose column equilibrated with dialysis buffer containing 1 M ammonium sulfate. Elute with a decreasing gradient of ammonium sulfate (1-0 M). Collect fractions and assay for activity.

-

Gel Filtration Chromatography: Concentrate the active fractions and load onto a gel filtration column (e.g., Superdex 200) equilibrated with dialysis buffer. Elute with the same buffer and collect fractions.

-

Purity Analysis: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Experimental Workflow for 1-SST Purification

1-SST Enzyme Activity Assay using HPLC

This assay quantifies the production of this compound from sucrose.

Materials:

-

Purified 1-SST enzyme preparation

-

Substrate Solution: 200 mM Sucrose in 50 mM sodium acetate buffer (pH 5.5)

-

Reaction Stop Solution: e.g., heating at 95°C for 5 minutes or addition of a strong acid.

-

HPLC system with a refractive index (RI) detector

-

Carbohydrate analysis column (e.g., Aminex HPX-87C)

-

Standards: Sucrose, Glucose, Fructose, this compound

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified enzyme with the substrate solution. A typical reaction volume is 100 µL.

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by heating or adding a stop solution.

-

Sample Preparation: Centrifuge the terminated reaction mixture to pellet any precipitate. Filter the supernatant through a 0.22 µm filter.

-

HPLC Analysis: Inject an aliquot of the filtered sample onto the HPLC system.

-

Column: Aminex HPX-87C or similar

-

Mobile Phase: Deionized water

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 85°C

-

Detector: Refractive Index (RI)

-

-

Quantification: Identify and quantify the peaks corresponding to sucrose, glucose, and this compound by comparing their retention times and peak areas to those of the standards.[7]

-

Enzyme Activity Calculation: Calculate the amount of this compound produced per unit time per amount of enzyme. One unit of 1-SST activity can be defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified conditions.

HPLC-Based 1-SST Assay Workflow

Conclusion

The biosynthesis of this compound in plants is a fundamental process that initiates the production of a diverse array of fructans. The key enzyme, 1-SST, is a highly regulated component of this pathway, responding dynamically to cellular sucrose levels. Understanding the intricacies of this pathway, from the molecular mechanisms of enzyme function to the complex signaling networks that govern its expression, is crucial for both fundamental plant science and for harnessing the potential of fructans in various applications. The experimental protocols provided in this guide offer a starting point for researchers aiming to investigate this important metabolic pathway. Further research into the specific transcription factors and upstream signaling components will undoubtedly provide a more complete picture of this compound biosynthesis and its regulation in plants.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Isolation of sucrose: sucrose 1-fructosyltransferase (1-SST) from barley (Hordeum vulgare) | The New Phytologist | Cambridge Core [resolve.cambridge.org]

- 3. scispace.com [scispace.com]

- 4. A novel WRKY transcription factor, SUSIBA2, participates in sugar signaling in barley by binding to the sugar-responsive elements of the iso1 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Overview of Sucrose Synthases in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cloning of sucrose:sucrose 1-fructosyltransferase from onion and synthesis of structurally defined fructan molecules from sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Natural Occurrence and Analysis of 1-Kestose: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Kestose is a naturally occurring fructooligosaccharide (FOS), a trisaccharide composed of one glucose unit and two fructose units. As the simplest inulin-type fructan, it serves as an important storage carbohydrate in numerous plant species and is recognized for its significant prebiotic properties. Its ability to selectively stimulate the growth of beneficial gut microbiota, such as Bifidobacterium and Faecalibacterium prausnitzii, has positioned it as a molecule of interest for functional foods, nutraceuticals, and therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthesis, and its indirect influence on host signaling pathways through microbial metabolites. Furthermore, it details common experimental protocols for the extraction and quantification of this compound from natural matrices, providing a foundational resource for researchers in the field.

Natural Sources and Occurrence of this compound

This compound is a key component of the fructan family of carbohydrates, which are utilized by over 12% of flowering plants for energy storage.[1][2] It is found in a wide array of vegetables, fruits, and grains. The concentration of this compound and other fructans can vary significantly based on the plant species, cultivar, stage of ripeness, and storage conditions.

Occurrence in Plants

This compound is naturally present in various plant tissues, including roots, tubers, stems, and fruits.[1] Plant families known to contain significant amounts of FOS, including this compound, are Compositae (e.g., chicory, Jerusalem artichoke), Amaryllidaceae (e.g., onion, garlic), Gramineae (e.g., wheat, barley), and Liliaceae (e.g., asparagus).[1] While many studies report total fructan or total FOS content, some have quantified this compound specifically. The data below is compiled from various sources and standardized to grams per 100 grams ( g/100g ) of fresh weight (FW) or dry weight (DW) where specified.

Table 1: Quantitative Occurrence of this compound and Related Fructans in Various Food Sources

| Food Source | Plant Part | This compound Content | Total Fructan/FOS Content ( g/100g ) | Citation(s) |

| Vegetables | ||||

| Onion (White) | Bulb | - | 1.1 - 10.1 (FW) | [3] |

| Garlic | Bulb | 4 g/L (extract)¹ | 7.51 (FW) | [4] |

| Scallions | Bulb | - | 4.10 (FW) | [3] |

| Jerusalem Artichoke | Tuber | - | 16.0 - 20.0 (FW) | [5] |

| Chicory | Root | - | High concentration | [2][5] |

| Asparagus | Spear | - | 1.4 - 4.1 (FW) | [5] |

| Grains | ||||

| Wheat Flour | Grain | - | 0.75 (FW) | [6] |

| Rye | Grain | - | 4.6 - 6.6 (FW) | [5] |

| Barley | Grain | - | ~1.0 (FW) | [7] |

| Fruits | ||||

| Nectarine | Fruit | - | 0.89 (FW) | [3] |

| Grape Juice/Wine | Fruit | up to 0.18 g/100mL | - | [3] |

¹Data from a TLC-based analysis of an extract; direct conversion to g/100g FW is not precise but indicates significant presence.

Occurrence in Microorganisms and Enzymatic Products

While primarily a plant-derived carbohydrate, this compound can also be synthesized by microorganisms. Industrially, it is often produced from sucrose via transfructosylation reactions catalyzed by microbial enzymes, particularly β-fructofuranosidases and fructosyltransferases. Fungi such as Aspergillus niger and Aspergillus oryzae are widely used for the commercial production of FOS mixtures rich in this compound. These mixtures typically also contain nystose (GF3) and fructofuranosylnystose (GF4).[8]

Biosynthesis and Biological Role

Plant Biosynthesis

In plants, the synthesis of this compound is the initial step in the formation of inulin-type fructans and occurs in the cell vacuole.[1] The process is catalyzed by the enzyme sucrose:sucrose 1-fructosyltransferase (1-SST) . This enzyme facilitates the transfer of a fructosyl group from a donor sucrose molecule to an acceptor sucrose molecule, yielding one molecule of this compound and one molecule of glucose.

Prebiotic Activity and Indirect Signaling

This compound is not hydrolyzed by human digestive enzymes in the upper gastrointestinal tract, allowing it to reach the colon intact. Here, it functions as a potent prebiotic, selectively fermented by beneficial bacteria. This fermentation leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate . Butyrate is a key energy source for colonocytes and acts as a signaling molecule, notably through the inhibition of histone deacetylases (HDACs), influencing gene expression, cellular proliferation, and immune function. Therefore, this compound does not participate in a classical signaling pathway itself but initiates a cascade of microbial and metabolic events that profoundly impact host health.

Experimental Protocols: Extraction and Quantification

The accurate quantification of this compound from complex natural matrices requires robust extraction and analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

Sample Preparation and Extraction

The goal of extraction is to efficiently solubilize FOS from the plant matrix while minimizing the co-extraction of interfering substances.

Protocol: Microwave-Assisted Solvent Extraction

This protocol is adapted from methodologies used for FOS extraction from medicinal plants.[9]

-

Sample Homogenization : Dry the plant material (e.g., roots, leaves) at 50-60°C and grind it into a fine powder (e.g., 40 mesh).

-

Solvent Preparation : Prepare a 60-80% aqueous ethanol (v/v) solution.

-

Extraction :

-

Accurately weigh approximately 0.5 g of the powdered sample into a microwave extraction vessel.

-

Add 10-20 mL of the extraction solvent.

-

Perform microwave-assisted extraction at a controlled temperature (e.g., 80°C) for a short duration (e.g., 10 minutes).

-

-

Purification :

-

Centrifuge the resulting slurry to pellet the solid material.

-

Collect the supernatant.

-

Filter the supernatant through a 0.22 or 0.45 µm syringe filter (e.g., Nylon or PVDF) into an HPLC vial.

-

-

Storage : Store the final extract at -20°C until analysis to prevent degradation.[10]

Note: Ultrasound-assisted extraction is another effective method that can be used as an alternative to microwave extraction.[11]

Quantification by HPLC with Refractive Index Detection (HPLC-RI)

HPLC-RI is a widely used method for the analysis of carbohydrates as it provides a universal response for non-chromophoric compounds like this compound.[12][13]

Protocol: HPLC-RI Analysis

This protocol is a synthesis of validated methods for FOS analysis.[3][10]

-

Instrumentation : An HPLC system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector.

-

Chromatographic Column : An amino-propyl (NH₂) column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used for sugar analysis. Alternatively, a C18 column with polar end-capping can be effective.[3]

-

Mobile Phase : An isocratic mobile phase consisting of a mixture of acetonitrile and ultrapure water (e.g., 70:30 v/v) is typical. The aqueous phase may contain a low concentration of a modifier like ammonium hydroxide (e.g., 0.04%) to improve peak shape.[13]

-

Run Conditions :

-

Flow Rate : 1.0 - 1.5 mL/min.

-

Column Temperature : Maintained at 30-40°C to ensure reproducible retention times.

-

Detector Temperature : Maintained at a stable temperature, typically matching the column oven (e.g., 35°C).[3]

-

Injection Volume : 10 - 20 µL.

-

-

Calibration and Quantification :

-

Prepare a series of standard solutions of pure this compound (and other relevant sugars like glucose, fructose, and sucrose) at known concentrations (e.g., 0.2 to 25 g/L).[13]

-

Inject the standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample extracts.

-

Identify the this compound peak by comparing its retention time with that of the standard.

-

Quantify the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Conclusion

This compound is a fundamentally important trisaccharide, acting as both a plant energy reserve and a potent human prebiotic. Its natural occurrence is widespread but variable, necessitating reliable and precise analytical methods for its characterization in food and botanical sources. The methodologies outlined in this guide provide a robust framework for the extraction and quantification of this compound, enabling further research into its physiological effects. Understanding the biosynthesis of this compound and its subsequent fermentation by gut microbiota into bioactive metabolites like butyrate is crucial for leveraging its potential in drug development, functional food formulation, and the promotion of human health.

References

- 1. Kestose - Wikipedia [en.wikipedia.org]

- 2. Inulin - Wikipedia [en.wikipedia.org]

- 3. Determining this compound, nystose and raffinose oligosaccharides in grape juices and wines using HPLC: method validation and characterization of products from Northeast Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A simple quantitative method using TLC-image analysis to determine fructooligosaccharides (FOS) in food samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fructooligosaccharide - Wikipedia [en.wikipedia.org]

- 6. Fructan content in most commonly consumed Slovenian foods and estimation of daily fructan consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fructan and fructooligosaccharide content of food - Food Intolerance (Food Intolerance Diagnostics) [foodintolerances.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. office2.jmbfs.org [office2.jmbfs.org]

- 13. Frontiers | Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method [frontiersin.org]

A Technical Guide to the Physical and Chemical Properties of 1-Kestose

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Kestose is a naturally occurring trisaccharide and a member of the fructooligosaccharides (FOS) family.[1][2] It is composed of one glucose unit and two fructose units linked by glycosidic bonds.[2] As the simplest fructooligosaccharide, this compound is found in various natural sources, including honey, sugar cane, and certain vegetables.[3][4] In recent years, this compound has garnered significant attention from the scientific community, particularly in the fields of food science and pharmaceuticals, due to its prebiotic properties and potential health benefits, including antihyperglycemic activity.[3] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, with a focus on quantitative data, experimental methodologies, and visual representations of its synthesis and biological interactions.

Physical Properties

This compound is a white, crystalline powder.[3][5] Its physical characteristics are summarized in the table below, providing essential data for its handling, formulation, and analysis.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₂O₁₆ | [4][5][6] |

| Molar Mass | 504.44 g/mol | [4][5][6] |

| Melting Point | 198-200 °C | [5] |

| Boiling Point (Predicted) | 902.9 ± 65.0 °C | [5] |

| Specific Rotation (α) | [α]D²⁰ +28 to +32° (c=5, H₂O) | [5] |

| Solubility | Soluble in water, methanol, ethanol, and DMSO. | [1][3][5][7] |

| Appearance | White crystalline powder | [3][5] |

Crystal Structure

The crystal structure of this compound has been determined by direct methods. It crystallizes in the space group P2₁2₁2₁, with four molecules in a unit cell. The cell dimensions are a = 7.935 Å, b = 9.994 Å, and c = 26.699 Å. The α-D-glucopyranoside unit of the molecule adopts the typical C1 chair conformation. The two fructofuranoside units have puckered rings with different conformations. All hydrogen bonding within the crystal structure is intermolecular.[8]

Chemical Properties and Stability

This compound is a non-reducing sugar. Its chemical stability is influenced by both pH and temperature.

Hydrolysis and Stability

The stability of this compound is significantly affected by acidic conditions and elevated temperatures. Under acidic pH, particularly at temperatures above 60°C, this compound undergoes hydrolysis, breaking down into its constituent monosaccharides (glucose and fructose) and disaccharide (sucrose).[9] In neutral and basic environments, it exhibits greater stability, even at higher temperatures.[9]

Kinetic studies of this compound hydrolysis in subcritical water (150-230 °C) have shown that the degradation follows consecutive reactions, with the cleavage of one glycosidic bond preceding the other.[10] The hydrolysis of the β-Fru-(2↔1)-β-Fru bond in this compound is more facile compared to the α-Glc-(1↔2)-β-Fru bond found in other trisaccharides.[10] A kinetic study on the chemical hydrolysis of fructooligosaccharides, including this compound, was conducted at temperatures ranging from 80 to 120°C in aqueous solutions buffered at pH 4.0, 7.0, and 9.0.[11] The thermal degradation kinetics of this compound were found to follow a first-order kinetic model, with degradation rates decreasing as the pH increased from 5.0 to 7.0.[12]

The following table summarizes the stability of this compound under different conditions:

| Condition | Stability | Reference(s) |

| Acidic pH (≤ 4) | Decreased stability, especially with increased temperature and heating time. | [9] |

| Neutral and Basic pH (≥ 5) | Chemically stable, even with thermal processing. | [9] |

| High Temperature (>60°C) | Prone to hydrolysis, particularly in acidic conditions. | [9] |

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

A validated HPLC-RID method is commonly used for the quantification of this compound in various matrices, including reaction mixtures and food products.[13][14][15]

-

Instrumentation: A high-performance liquid chromatograph equipped with a refractive index detector.[14][15]

-

Column: A reversed-phase C18 column with polar end-capping (e.g., 150 x 4.6 mm, 4 µm) or an amino-based (NH₂) stationary phase column.[14][15]

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water is commonly used. The exact ratio can be optimized based on the specific column and separation requirements.

-

Flow Rate: Typically around 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.

-

Detection: Refractive Index Detector (RID).

-

Quantification: External standard calibration curves are generated using pure this compound standards of known concentrations.[15] The peak area of this compound in the sample is then used to determine its concentration by interpolating from the calibration curve.[15] The limits of detection (LOD) and quantification (LOQ) for this compound have been reported to be in the range of 0.090 g/L and 0.214 g/L, respectively.[14]

Analysis by Thin-Layer Chromatography (TLC)

Dual-wavelength thin-layer chromatography (TLC) scanning can be employed for the qualitative and quantitative analysis of this compound.[5]

-

Stationary Phase: Silica gel plates (e.g., GF254).

-

Developing Solvent: A mixture of glacial acetic acid, chloroform, and 95% ethanol in a ratio of 9:11:11 (v/v/v).[5]

-

Color Reagent: A solution of diphenylamine, aniline, acetone, and phosphoric acid (1:1:50:5, w/v/v/v).[5]

-

Detection: The plate is heated after spraying with the color reagent to visualize the spots.

-

Quantification: A dual-wavelength TLC scanner is used to measure the absorbance of the spots at a maximum absorption wavelength of 510 nm with a reference wavelength of 610 nm.[5] A calibration curve is prepared using standard solutions of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and identification of this compound, even in mixtures with other sugars like sucrose and neokestose.[16]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its identity. In electrospray ionization (ESI-MS), this compound is often observed as a sodium adduct [M+Na]⁺ at m/z 527.1.[17]

Synthesis and Biological Role

Enzymatic Synthesis of this compound

This compound is synthesized from sucrose by the action of fructosyltransferases (FTFs), specifically sucrose:sucrose 1-fructosyltransferase (1-SST).[18] This enzyme catalyzes the transfer of a fructose moiety from a donor sucrose molecule to an acceptor sucrose molecule.

Caption: Enzymatic synthesis of this compound from sucrose.

Prebiotic Activity of this compound

This compound is recognized for its prebiotic effects, selectively stimulating the growth and activity of beneficial gut bacteria.[19] Notably, it has been shown to efficiently stimulate the growth of Faecalibacterium prausnitzii and Bifidobacterium species in the human gut.[19][20][21][22] The fermentation of this compound by these bacteria leads to the production of short-chain fatty acids (SCFAs), such as butyrate, which have various health benefits.

References

- 1. Showing Compound 1-kestotriose (FDB030249) - FooDB [foodb.ca]

- 2. Kestose - Wikipedia [en.wikipedia.org]

- 3. This compound | 470-69-9 [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. This compound | C18H32O16 | CID 440080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Glibowski P., Bukowska A., 2011. The effect of pH, temperature and heating time on inulin chemical stability. Acta Sci.Pol. Technol. Aliment. 10 (2), 189-196 [food.actapol.net]

- 10. aiche.onlinelibrary.wiley.com [aiche.onlinelibrary.wiley.com]

- 11. Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. office2.jmbfs.org [office2.jmbfs.org]

- 14. Determining this compound, nystose and raffinose oligosaccharides in grape juices and wines using HPLC: method validation and characterization of products from Northeast Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The identification by 1H- and 13C-n.m.r. spectroscopy of sucrose, this compound, and neokestose in mixtures present in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. US20150232898A1 - Method for obtaining this compound - Google Patents [patents.google.com]

- 19. This compound, the Smallest Fructooligosaccharide Component, Which Efficiently Stimulates Faecalibacterium prausnitzii as Well as Bifidobacteria in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. caymanchem.com [caymanchem.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. mdpi.com [mdpi.com]

1-Kestose: A Technical Guide to Its Prebiotic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Kestose, a naturally occurring fructooligosaccharide (FOS), is emerging as a potent prebiotic with significant potential for modulating gut health and influencing systemic physiological processes. This technical guide provides an in-depth analysis of the core mechanisms underlying the prebiotic activity of this compound. It details its selective fermentation by beneficial gut microbiota, the subsequent production of short-chain fatty acids (SCFAs), and the downstream effects on host cellular signaling pathways. This document synthesizes quantitative data from key studies, outlines detailed experimental protocols for reproducibility, and presents visual representations of the key biological processes involved.

Introduction to this compound

This compound is the smallest fructooligosaccharide, consisting of a sucrose molecule linked to a fructose molecule. Its structure renders it resistant to digestion in the upper gastrointestinal tract, allowing it to reach the colon intact where it serves as a selective substrate for beneficial gut bacteria.[1] Research has demonstrated its superiority over longer-chain FOS in promoting the growth of specific health-promoting microbes.[2]

Core Mechanism of Action: Selective Fermentation and Microbiota Modulation

The primary prebiotic effect of this compound lies in its ability to be selectively fermented by a limited number of beneficial bacterial species in the colon. This selective fermentation leads to a significant shift in the composition of the gut microbiota.

Stimulation of Beneficial Bacteria

Numerous studies have consistently shown that this compound supplementation significantly increases the abundance of beneficial bacteria, most notably Bifidobacterium and Faecalibacterium prausnitzii.[2][3][4] It also promotes the growth of other beneficial microbes like Lactobacillus and butyrate-producing bacteria such as Anaerostipes caccae.[1][5]

Quantitative Data on Microbiota Modulation

The following table summarizes the quantitative changes in gut microbiota composition observed in human and animal studies following this compound supplementation.

| Study Population | Dosage | Duration | Key Microbial Changes | Reference |

| Overweight Humans | 10 g/day | 12 weeks | Increased: Bifidobacterium (relative abundance from 0.1971 to 0.3244) | [6][7] |

| Healthy Adults | 5 g/day | 8 weeks | Increased: Faecalibacterium prausnitzii (approx. 10-fold), Bifidobacterium spp. | [2] |

| High-Fat Diet Fed Rats | 2% (w/v) in drinking water | 19 weeks | Increased: Butyricicoccus spp. Decreased: UGC-005, Streptococcus spp. | [8][9] |

| Low-Birth-Weight Neonates | with B. breve M16-V | 4 weeks | Increased: Total bacteria copy number compared to lactulose group | [10][11][12][13] |

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by gut bacteria leads to the production of significant amounts of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[14][15] Butyrate, in particular, is a key mediator of the health benefits associated with this compound.

Quantitative Data on SCFA Production

The table below presents the changes in SCFA concentrations following this compound supplementation.

| Study Population | Dosage | Duration | Key SCFA Changes | Reference |

| High-Fat Diet Fed Rats | 2% (w/v) in drinking water | 19 weeks | Increased: Cecal butyrate levels | [8][9] |

| Rats | 5% this compound diet | Not Specified | Increased: Cecal butyrate concentration (approx. 10-fold higher than control) | [14] |

| Mice on a Kestose Diet | 5% kestose | 5 weeks | Increased: Butyric acid, acetic acid, and propionic acid | [15] |

Host-Microbe Interactions: Signaling Pathways and Physiological Effects

The SCFAs produced from this compound fermentation, particularly butyrate, act as signaling molecules that interact with host cells, leading to a cascade of beneficial physiological effects.

Anti-inflammatory Effects

Butyrate is a potent anti-inflammatory molecule that primarily acts by inhibiting histone deacetylases (HDACs) and activating G-protein coupled receptors (GPCRs) such as GPR43 and GPR109a.[14][16] This leads to the downregulation of pro-inflammatory signaling pathways, including the NF-κB pathway, resulting in reduced production of inflammatory cytokines like TNF-α and IL-6.[9][14][16]

Improvement of Gut Barrier Function

Butyrate serves as the primary energy source for colonocytes, promoting their proliferation and differentiation. This strengthens the intestinal barrier function by enhancing the expression of tight junction proteins. A robust gut barrier prevents the translocation of harmful substances from the gut lumen into the bloodstream.[17][18][19][20][21]

Metabolic Health

Supplementation with this compound has been shown to improve glucose metabolism and ameliorate insulin resistance in both animal models and overweight humans.[6][7][22] This effect is attributed to the modulation of the gut microbiota and the production of SCFAs, which can influence host energy homeostasis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate reproducibility.

In Vitro Fecal Fermentation

This protocol is used to study the fermentation of prebiotics by the gut microbiota in a controlled laboratory setting.[23][24]

-

Fecal Slurry Preparation: Fresh fecal samples from healthy donors are homogenized in a phosphate buffer solution under anaerobic conditions.

-

Fermentation Medium: A basal medium containing nutrients for bacterial growth is prepared and autoclaved.

-

Incubation: A specific concentration of this compound is added to the fermentation medium, which is then inoculated with the fecal slurry. The mixture is incubated anaerobically at 37°C for a defined period (e.g., 24-48 hours).

-

Sampling: Samples are collected at different time points to analyze changes in microbial composition and SCFA concentrations.

Gut Microbiota Analysis

This method is used to profile the bacterial community composition.[1][10][15][25][26]

-

DNA Extraction: Bacterial DNA is extracted from fecal or cecal samples using a commercially available kit.

-

PCR Amplification: The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified using universal primers.

-

Library Preparation and Sequencing: The amplified DNA is used to prepare a sequencing library, which is then sequenced on a high-throughput platform (e.g., Illumina MiSeq).

-

Data Analysis: The sequencing data is processed to identify and quantify the different bacterial taxa present in the samples.

This technique is used to quantify the abundance of specific bacterial groups.[27][28][29][30][31]

-

Primer and Probe Design: Specific primers and probes targeting a unique gene of the bacterial group of interest (e.g., Bifidobacterium, Faecalibacterium prausnitzii) are designed.

-

qPCR Reaction: The qPCR reaction is set up with the extracted DNA, primers, probe, and a master mix.

-

Data Analysis: The abundance of the target bacterial group is determined by comparing the amplification cycle threshold (Ct) values to a standard curve.

Short-Chain Fatty Acid (SCFA) Analysis

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying SCFAs.[2][5][6][32]

-

Sample Preparation: Fecal or cecal samples are homogenized, and SCFAs are extracted using a suitable solvent (e.g., diethyl ether) after acidification.

-

Derivatization: The extracted SCFAs are derivatized to increase their volatility for GC analysis.

-

GC-MS Analysis: The derivatized samples are injected into a gas chromatograph coupled with a mass spectrometer for separation and quantification.

-

Data Analysis: The concentrations of individual SCFAs are determined by comparing their peak areas to those of known standards.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows described in this guide.

Figure 1: Overall prebiotic mechanism of action of this compound.

Figure 2: Butyrate-mediated anti-inflammatory signaling pathway.

Figure 3: Experimental workflow for analyzing the effects of this compound.

Conclusion

This compound demonstrates a robust and specific prebiotic activity, primarily through the stimulation of beneficial gut bacteria such as Bifidobacterium and Faecalibacterium prausnitzii. The resulting increase in SCFA production, particularly butyrate, mediates significant anti-inflammatory, gut barrier-enhancing, and metabolic benefits. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for further research and development of this compound as a therapeutic and health-promoting agent.

References

- 1. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]

- 2. commons.emich.edu [commons.emich.edu]

- 3. Butyrate suppresses tumor necrosis factor alpha production by regulating specific messenger RNA degradation mediated through a cis-acting AU-rich element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction between Butyrate and Tumor Necrosis Factor α in Primary Rat Colonocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples | Springer Nature Experiments [experiments.springernature.com]

- 6. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction between Butyrate and Tumor Necrosis Factor α in Primary Rat Colonocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GPR43 mediates microbiota metabolite SCFA regulation of antimicrobial peptide expression in intestinal epithelial cells via activation of mTOR and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GPR43 mediates microbiota metabolite SCFA regulation of antimicrobial peptide expression in intestinal epithelial cells via activation of mTOR and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tight junctions: from molecules to gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Tight Junctions and the Intestinal Barrier | Abdominal Key [abdominalkey.com]

- 20. pure.psu.edu [pure.psu.edu]

- 21. The Intestinal Barrier and Current Techniques for the Assessment of Gut Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 22. dwscientific.com [dwscientific.com]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. Frontiers | Prebiotics enhance persistence of fermented-food associated bacteria in in vitro cultivated fecal microbial communities [frontiersin.org]

- 25. youtube.com [youtube.com]

- 26. 16s data processing and microbiome analysis | H3ABioNet Standard Operating Procedures [h3abionet.github.io]

- 27. qPCR quantification of fecal bacterial groups [bio-protocol.org]

- 28. New Real-Time Quantitative PCR Procedure for Quantification of Bifidobacteria in Human Fecal Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Quantification of Human Fecal Bifidobacterium Species by Use of Quantitative Real-Time PCR Analysis Targeting the groEL Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Quantitative Real-Time PCR Assays To Identify and Quantify Fecal Bifidobacterium Species in Infants Receiving a Prebiotic Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]

- 31. biofargo.com [biofargo.com]

- 32. agilent.com [agilent.com]

The Metabolic Journey of 1-Kestose in the Human Gut: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Kestose, a naturally occurring fructooligosaccharide (FOS), is emerging as a potent prebiotic with significant implications for human gut health and systemic metabolism. As a non-digestible carbohydrate, this compound bypasses enzymatic degradation in the upper gastrointestinal tract, reaching the colon intact. There, it is selectively fermented by specific beneficial members of the gut microbiota. This guide provides a comprehensive technical overview of the metabolic fate of this compound in the human gut, detailing its microbial utilization, the production of key metabolites, and the subsequent physiological effects on the host. Quantitative data from various studies are summarized, and detailed experimental methodologies are provided to facilitate further research and development in this promising area.

Introduction: this compound as a Prebiotic

This compound is the smallest fructooligosaccharide, consisting of a sucrose molecule with an additional fructose unit linked by a β(2→1) glycosidic bond.[1] Its prebiotic activity stems from its resistance to digestion by human enzymes, allowing it to serve as a substrate for beneficial gut bacteria.[2] Notably, this compound has demonstrated a superior ability to stimulate the growth of key commensal microbes, such as Bifidobacterium and Faecalibacterium prausnitzii, compared to other FOS.[3][4] This selective fermentation leads to the production of short-chain fatty acids (SCFAs), which are pivotal in mediating the health benefits associated with this compound consumption.[2][5]

Metabolic Pathway of this compound in the Human Gut

The metabolic journey of this compound is a multi-step process orchestrated by the gut microbiota.

References

- 1. Supplementation of this compound Modulates the Gut Microbiota Composition to Ameliorate Glucose Metabolism in Obesity-Prone Hosts [mdpi.com]

- 2. Efficacy of this compound Supplementation in Patients with Pancreatic Ductal Adenocarcinoma: A Randomized Controlled Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights into Butyrate Production in a Controlled Fermentation System via Gene Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Health Benefits of 1-Kestose Supplementation

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Kestose, the smallest fructooligosaccharide (FOS), is emerging as a potent prebiotic with a range of scientifically substantiated health benefits. This technical guide synthesizes the current research on this compound supplementation, focusing on its mechanisms of action and quantifiable effects on human and animal health. Through a detailed examination of its impact on the gut microbiota, metabolic regulation, immune modulation, and other physiological parameters, this document provides a comprehensive resource for professionals in the fields of nutrition, microbiology, and pharmaceutical development. All quantitative data from cited studies are presented in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate replication and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual framework.

Introduction to this compound

This compound is a trisaccharide composed of one glucose molecule and two fructose molecules. As a prebiotic, it resists digestion in the upper gastrointestinal tract and is selectively fermented by beneficial bacteria in the colon. This selective fermentation is central to its health-promoting effects, which are primarily mediated through the modulation of the gut microbiome and the production of short-chain fatty acids (SCFAs).

Modulation of the Gut Microbiota

This compound supplementation has been shown to significantly alter the composition and function of the gut microbiota. It demonstrates a strong bifidogenic effect, promoting the growth of Bifidobacterium species.[1][2] Furthermore, it uniquely stimulates the proliferation of Faecalibacterium prausnitzii, a butyrate-producing bacterium with potent anti-inflammatory properties.[3][4][5]

Table 1: Effects of this compound on Gut Microbiota Composition

| Study Population | Dosage & Duration | Key Microbial Changes | Reference |

| Obesity-prone adults | 10 g/day for 12 weeks | Increased: Relative abundance of fecal Bifidobacterium (from 0.1971 to 0.3244). | [1][2] |

| Increased: Megasphaera, Lactobacillus. | [1] | ||

| Decreased: Eggerthella, Streptococcus. | [1] | ||

| Adults (general) | 5 g/day for 8 weeks | Increased: Fecal Faecalibacterium prausnitzii (approx. 10-fold), Bifidobacterium spp. | [6] |

| Infants with atopic dermatitis | 1-3 g/day for 12 weeks | Increased: Fecal Faecalibacterium prausnitzii (approx. 10-fold). | [6] |

| Super-elderly patients with sarcopenia | Not specified, 12 weeks | Increased: Bifidobacterium longum. | [7] |

| Rats on a high-fat diet | 2% (w/v) in drinking water for 19 weeks | Increased: Butyricicoccus spp. | [8][9] |

| Decreased: UGC-005, Streptococcus spp. | [8][9] | ||

| Mice | 5% in diet for 5 weeks | Increased: Bacteroides sartorii. | [10] |

Impact on Metabolic Health

This compound supplementation has demonstrated significant benefits for metabolic health, particularly in the context of insulin resistance and glucose metabolism. These effects are closely linked to its modulation of the gut microbiota and the subsequent production of SCFAs.

Amelioration of Insulin Resistance

Clinical studies have shown that this compound can improve insulin sensitivity. In a study with obesity-prone individuals, a 12-week intervention with 10 g/day of this compound significantly reduced fasting serum insulin levels.[1][2] Animal studies in high-fat diet-fed rats corroborate these findings, showing suppression of hyperinsulinemia.[1][2]

Table 2: Effects of this compound on Metabolic Parameters

| Study Population | Dosage & Duration | Key Metabolic Changes | Reference |

| Obesity-prone adults | 10 g/day for 12 weeks | Decreased: Fasting serum insulin (from 6.5 µU/mL to 5.3 µU/mL). | [1][2] |

| Rats on a high-fat diet | 2% (w/v) in drinking water | Suppressed: Hyperinsulinemia. | [1][2] |

| Type 2 diabetes model rats | Not specified | Suppressed: Development of glucose intolerance. | [1][11] |

| Rats on a high-fat diet | Not specified | Decreased: Plasma cholesterol and triglyceride levels. | [12] |

| Super-elderly patients with sarcopenia | Not specified, 12 weeks | Increased: Skeletal muscle mass index. | [7] |

| Decreased: Body fat percentage. | [7] |

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by gut bacteria leads to the production of SCFAs, such as butyrate, acetate, and propionate.[10] These molecules play a crucial role in regulating host metabolism and immune function. Butyrate, in particular, serves as a primary energy source for colonocytes and has anti-inflammatory effects.[6] Studies in rats have shown that this compound supplementation significantly increases cecal butyrate concentrations.[3][6]

Figure 1: Production of SCFAs from this compound fermentation.

Immunomodulatory Effects

This compound has shown promise in modulating the immune system, particularly in the context of inflammatory conditions such as ulcerative colitis and atopic dermatitis.

Ulcerative Colitis

A randomized, double-blind, placebo-controlled pilot study on patients with mild to moderate ulcerative colitis found that an 8-week supplementation with this compound resulted in a significantly lower clinical activity index compared to placebo.[13] The this compound group also had higher rates of clinical remission and response.[13] The mechanism is thought to involve the modulation of the gut microbiome, including a decrease in the relative abundance of Ruminococcus gnavus.[13]

Table 3: Clinical Outcomes in Ulcerative Colitis Study

| Outcome | This compound Group (8 weeks) | Placebo Group (8 weeks) | p-value | Reference |

| Clinical Activity Index | 3.8 ± 2.7 | 5.6 ± 2.1 | 0.026 | [13] |

| Clinical Remission Rate | 55% | 20% | 0.048 | [13] |

| Clinical Response Rate | 60% | 25% | 0.054 | [13] |

Atopic Dermatitis

In infants with atopic dermatitis, this compound supplementation has been associated with clinical improvement.[6] While an increase in fecal bifidobacteria was observed, the improvement in symptoms did not directly correlate with this increase, suggesting that other microbial shifts, such as the observed increase in F. prausnitzii, may play a role.[6] A study on children with atopic dermatitis who consumed 4.25g of this compound for 12 weeks showed an alleviation of itching and sleep disturbance.[14]

Other Potential Health Benefits

Sarcopenia

In a study involving super-elderly patients with sarcopenia, 12 weeks of this compound administration was associated with an increase in the skeletal muscle mass index and a decrease in body fat percentage.[7] This was accompanied by a significant increase in the intestinal population of Bifidobacterium longum.[7]

Neurological Effects

A study in mice suggested that this compound may prevent psychiatric-like behaviors induced by social isolation.[10] This effect was linked to the modulation of gut microbiota, an increase in SCFA production, and suppressed microglial activation in the hippocampus.[10]

Experimental Protocols

Human Clinical Trial: Insulin Resistance in Obesity-Prone Individuals

-

Study Design: Randomized, double-blind, placebo-controlled trial.[1][11]

-

Participants: Healthy male and female volunteers aged 20-64 with a BMI ≥ 23 kg/m ².[15]

-

Intervention: 10 g of this compound per day or a placebo for 12 weeks.[1][2]

-

Secondary Outcomes: Gut microbiota composition analyzed by 16S rRNA sequencing of stool samples.[1]

Human Clinical Trial: Ulcerative Colitis

-

Study Design: Randomized, double-blind, placebo-controlled pilot trial.[13]

-

Participants: Forty patients with mild to moderate active ulcerative colitis.[13]

-

Intervention: Oral administration of this compound (N=20) or placebo (maltose, N=20) for 8 weeks, in addition to standard treatment.[13]

-

Primary Outcome: Lichtiger clinical activity index.[13]

-

Secondary Outcomes: Ulcerative Colitis Endoscopic Index of Severity, fecal microbiome and metabolite analysis.[13]

Figure 2: Workflow for the ulcerative colitis clinical trial.

Signaling Pathways and Mechanisms of Action

The health benefits of this compound are underpinned by a series of interconnected biological pathways.

Figure 3: Overview of this compound's mechanisms of action.

Conclusion and Future Directions

This compound is a promising prebiotic with a growing body of evidence supporting its health benefits. Its ability to selectively stimulate the growth of beneficial gut bacteria, leading to increased SCFA production, underpins its positive effects on metabolic health and immune function. The quantitative data and detailed protocols presented in this guide provide a solid foundation for further research and development.

Future research should focus on larger-scale, long-term clinical trials to confirm these findings in diverse populations. Further investigation into the specific molecular mechanisms through which this compound and its metabolites exert their effects will be crucial for the development of targeted nutritional and therapeutic interventions. The potential applications of this compound in managing a range of health conditions, from metabolic disorders to inflammatory diseases, warrant continued exploration.

References

- 1. Supplementation of this compound Modulates the Gut Microbiota Composition to Ameliorate Glucose Metabolism in Obesity-Prone Hosts [mdpi.com]

- 2. Supplementation of this compound Modulates the Gut Microbiota Composition to Ameliorate Glucose Metabolism in Obesity-Prone Hosts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 5. This compound, the Smallest Fructooligosaccharide Component, Which Efficiently Stimulates Faecalibacterium prausnitzii as Well as Bifidobacteria in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, the Smallest Fructooligosaccharide Component, Which Efficiently Stimulates Faecalibacterium prausnitzii as Well as Bifidobacteria in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Increase in muscle mass associated with the prebiotic effects of this compound in super-elderly patients with sarcopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Effects of this compound on the Abundance of Inflammation-Related Gene mRNA in Adipose Tissue and the Gut Microbiota Composition in Rats Fed a High-Fat Diet [jstage.jst.go.jp]

- 9. The Effects of this compound on the Abundance of Inflammation-Related Gene mRNA in Adipose Tissue and the Gut Microbiota Composition in Rats Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Prevents Psychiatric-Like Behavior by Enhancing Short-Chain Fatty Acid Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Supplementation of this compound Modulates the Gut Microbiota Composition to Ameliorate Glucose Metabolism in Obesity-Prone Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Efficacy of this compound supplementation in patients with mild to moderate ulcerative colitis: A randomised, double-blind, placebo-controlled pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prebiotic Oligosaccharides in Skin Health: Benefits, Mechanisms, and Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Discovery, History, and Scientific Landscape of 1-Kestose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Kestose, a trisaccharide composed of one glucose and two fructose units, is the simplest form of fructooligosaccharide (FOS). It is a naturally occurring prebiotic that has garnered significant attention in recent years for its potent effects on gut microbiota and its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery and history of this compound research, detailed experimental protocols for its study, a summary of key quantitative data from preclinical and clinical trials, and a visualization of the signaling pathways it modulates.

Discovery and History of this compound Research

The journey of this compound is intrinsically linked to the broader history of fructan research. While the term "fructooligosaccharides" (FOS) and the concept of prebiotics are more recent, the foundations were laid much earlier. The commercial use of FOS emerged in the 1980s, driven by the demand for healthier, low-calorie food ingredients.[1]

The industrial production of FOS, including this compound, is primarily achieved through two methods: the degradation of inulin extracted from plants like chicory, and the transfructosylation of sucrose using enzymes such as β-fructosidase from fungi like Aspergillus niger.[1] The key enzyme in the natural biosynthesis of this compound in plants is sucrose:sucrose 1-fructosyltransferase (1-SST), which catalyzes the transfer of a fructose molecule from one sucrose molecule to another.

Key Milestones in this compound Research

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₈H₃₂O₁₆ | --INVALID-LINK-- |

| Molar Mass | 504.44 g/mol | --INVALID-LINK-- |

| Synonyms | 1-Kestotriose, 1F-β-D-Fructosylsucrose | --INVALID-LINK-- |

| Structure | A trisaccharide consisting of a glucose molecule linked to two fructose molecules via β(2→1) glycosidic bonds. | --INVALID-LINK-- |

Experimental Protocols

Quantification of this compound

Method 1: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

This is a widely used method for the quantification of this compound in various matrices, including food and fermentation products.

-

Instrumentation: A high-performance liquid chromatograph equipped with a refractive index detector.

-

Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 4 µm) with polar end-capping is suitable.[2]

-

Mobile Phase: Ultrapure water is often used as the mobile phase.[2]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

Injection Volume: 20 µL.

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.

-